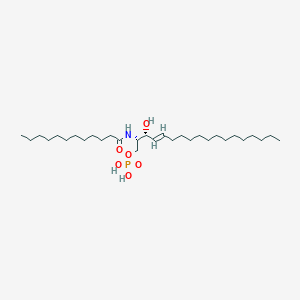
CerP(d18:1/12:0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerp(D18:1/12:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/12:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/12:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/12:0) participates in a number of enzymatic reactions. In particular, Cerp(D18:1/12:0) can be biosynthesized from ceramide (D18:1/18:0); which is mediated by the enzyme ceramide kinase. In addition, Cerp(D18:1/12:0) and water can be converted into ceramide (D18:1/18:0) through the action of the enzyme lipid phosphate phosphohydrolase 1. In humans, cerp(D18:1/12:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Cerp(D18:1/12:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.
N-dodecanoylsphingosine 1-phosphate is a ceramide 1-phosphate that is the N-dodecanoyl (lauroyl) derivative of sphingosine. It has a role as a metabolite. It derives from a sphingosine and a dodecanoic acid. It is a conjugate acid of a N-dodecanoylsphingosine 1-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
CerP(d18:1/12:0) and Cardiovascular Health
Research has shown that certain ceramides, including Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), and Cer(d18:1/24:1), are significant predictors of cardiovascular death both in patients with stable coronary artery disease (CAD) and acute coronary syndromes (ACS), over and above currently used lipid markers. This may improve the identification of high-risk patients in need of more aggressive therapeutic interventions (Laaksonen et al., 2016). Another study found that higher plasma levels of certain ceramides were associated with major adverse cardiovascular events, emphasizing the potential of ceramides as biomarkers in cardiovascular risk assessment (Mantovani & Dugo, 2020).
CerP(d18:1/12:0) in Biochemical Analysis
Development and validation of a high-throughput LC–MS/MS assay for routine measurement of molecular ceramides, including Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), and Cer(d18:1/24:1), have been crucial in empowering the prediction of fatal outcomes of coronary artery disease (CAD) (Kauhanen et al., 2016).
CerP(d18:1/12:0) in Population-Based Studies
A study examining the FINRISK 2002 cohort revealed that distinct serum ceramides are associated with the risk of incident major adverse cardiovascular events (MACE) in apparently healthy individuals, suggesting new biomarkers of MACE risk (Havulinna et al., 2016).
Eigenschaften
Produktname |
CerP(d18:1/12:0) |
|---|---|
Molekularformel |
C30H60NO6P |
Molekulargewicht |
561.8 g/mol |
IUPAC-Name |
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C30H60NO6P/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36)/b25-23+/t28-,29+/m0/s1 |
InChI-Schlüssel |
KXEMZGPJXBKYJP-VARSQMIESA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



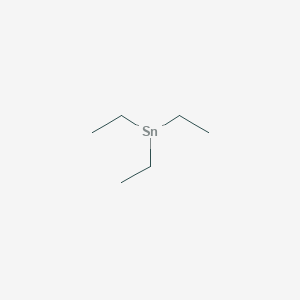
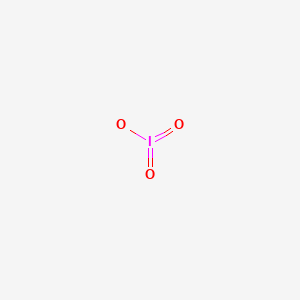
![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)






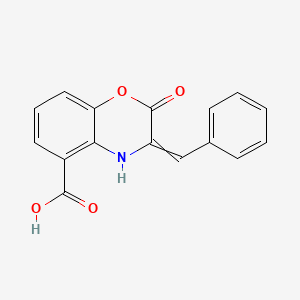

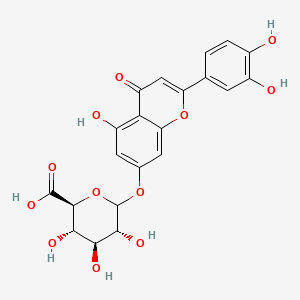
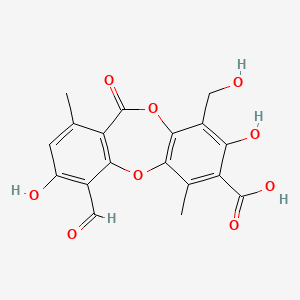
![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)